Desmodin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol |
InChI |
InChI=1S/C22H22O6/c1-22(2)6-5-11-16(28-22)9-18-19(20(11)25-4)21-13(10-26-18)12-7-17(24-3)14(23)8-15(12)27-21/h5-9,13,21,23H,10H2,1-4H3 |
InChI Key |
CEAWIMABVSITMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C=C2O1)OCC4C3OC5=CC(=C(C=C45)OC)O)OC)C |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Ecological Significance of Desmodin
Occurrence in Desmodium Species and Related Genera
Desmodin has been specifically isolated from Desmodium gangeticum (L.) DC., a perennial shrub belonging to the Fabaceae family. nih.govjocpr.comdocumentsdelivered.comresearchgate.net This plant is a significant component of traditional medicine systems, particularly Ayurveda. jocpr.com
Desmodium gangeticum has a wide geographical distribution across the Old World tropics. hear.org It is native to regions in both Africa and Asia. bishopmuseum.org The plant is found extensively throughout India, from the plains to elevations of 5000 ft in the Himalayas. jocpr.com Its distribution within India spans numerous states, including Andhra Pradesh, Kerala, Tamil Nadu, West Bengal, and Uttar Pradesh, among others. iisc.ac.in The species thrives in diverse habitats such as tropical moist deciduous and semi-evergreen forests, as well as in plains and open grasslands. hear.orgiisc.ac.in It has also been introduced to various Pacific islands, where it has become naturalized. hear.org
Interactive Table: Botanical Source and Distribution of this compound
| Botanical Source | Family | Native Regions | Habitat |
| Desmodium gangeticum | Fabaceae | Old World Tropics (Africa, Asia) hear.orgbishopmuseum.org | Tropical forests, plains, grasslands hear.orgiisc.ac.in |
This compound is classified as a secondary metabolite. Unlike primary metabolites that are essential for basic survival (e.g., growth and reproduction), secondary metabolites mediate the plant's interactions with its environment. longdom.orgyoutube.com These compounds are not ubiquitous in all plant cells but are often synthesized in specific tissues at particular times to fulfill specialized functions. youtube.com
The production of flavonoids and pterocarpans like this compound is a characteristic feature of the genus Desmodium. researchgate.netresearchgate.net These compounds are synthesized through the phenylpropanoid pathway and serve various ecological roles, including defense and signaling. longdom.orggajrc.com The synthesis of such complex molecules represents a significant energy investment for the plant, indicating their importance for survival and competitive fitness in its natural habitat. youtube.com In D. gangeticum, this compound is found alongside other related pterocarpans such as gangetin (B1616536), gangetinin, and desmocarpin, forming a complex chemical profile that contributes to the plant's ecological strategy. jocpr.comresearchgate.netnih.gov
Ecological Roles and Interactions of this compound
The ecological significance of this compound is understood through its role as a secondary metabolite, contributing to the plant's defense systems and its interactions with other organisms.
Plants have evolved a sophisticated chemical arsenal (B13267) to defend against herbivores and pathogens, and secondary metabolites are central to this defense. wikipedia.orgnih.gov Flavonoids, the class of compounds to which this compound belongs, are known to be crucial for plant defense. nih.gov They can act as toxins or deterrents to herbivores and exhibit antimicrobial properties against pathogens. longdom.orgnih.gov
The flavonoids isolated from Desmodium gangeticum, including this compound, are associated with a range of biological activities that underpin its defensive capabilities. nih.govbenthamdirect.comingentaconnect.com For instance, flavonoid fractions from D. gangeticum have demonstrated significant antioxidant activity, which is a key mechanism for mitigating cellular damage caused by biotic stresses like pathogen attacks. nih.gov While direct studies on this compound's specific role in deterring herbivores are limited, the general function of flavonoids is to reduce the palatability of plant tissues and interfere with the digestion and growth of insects. nih.gov The production of these compounds serves as a constitutive chemical barrier, protecting the plant from a wide array of potential threats in its environment. wikipedia.org
Allelopathy, the chemical inhibition of one plant by another, is a critical ecological interaction mediated by secondary metabolites. The genus Desmodium is particularly well-known for its allelopathic capabilities, most notably in the "push-pull" agricultural strategy. In this system, Desmodium species are intercropped with cereal crops like maize to suppress the parasitic witchweed, Striga hermonthica. researchgate.net
The suppressive action is attributed to compounds released from the Desmodium roots. Root exudates of species like Desmodium uncinatum contain unique flavonoids and isoflavanones that exhibit a dual function: they stimulate suicidal germination of Striga seeds and subsequently inhibit the development of the parasite's haustorium, preventing it from attaching to the host crop's roots. researchgate.net A key flavonoid identified in this process is isoschaftoside. researchgate.net While this compound is found in D. gangeticum, the powerful allelopathic activity observed in other Desmodium species highlights a significant ecological role for flavonoids within this genus in mediating plant-plant competition and defense against parasitic plants.
Plants actively shape their surrounding soil environment, including its microbial community, through the release of root exudates. These exudates are rich in secondary metabolites that can either encourage beneficial microbes or suppress harmful ones. longdom.org
Studies on various Desmodium species have shown that their cultivation significantly alters the soil microbiome. biorxiv.orgslu.seresearchgate.net Long-term intercropping with Desmodium leads to notable shifts in the composition and structure of the soil microbial community, with a particularly strong impact on fungal populations. researchgate.net This modulation of the soil microbiome is an indirect ecological effect of the plant's chemical profile. Secondary metabolites like flavonoids, including compounds like this compound from D. gangeticum, are released into the rhizosphere, influencing the abundance and diversity of bacteria and fungi. biorxiv.orgslu.se By diversifying the soil microbiome, Desmodium species can enhance nutrient cycling and suppress soil-borne pathogens, thereby creating a more favorable environment for themselves and neighboring plants. researchgate.net
Biosynthesis and Metabolic Pathways of Desmodin
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of Desmodin is proposed to originate from the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, a central precursor for various classes of flavonoids. This is then converted through the isoflavonoid (B1168493) branch to form key intermediates that ultimately lead to the pterocarpan (B192222) skeleton.
The initial steps involve the deamination of L-phenylalanine to cinnamic acid, followed by hydroxylation to form p-coumaric acid. This is then activated to 4-coumaroyl-CoA . The first committed step to the flavonoid pathway is the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (B49325).
This chalcone is then isomerized to the flavanone, naringenin . A key branching point for isoflavonoid synthesis is the conversion of naringenin to the isoflavone (B191592) genistein , or alternatively, the conversion of liquiritigenin to daidzein . For the biosynthesis of this compound, daidzein is considered a likely precursor. Daidzein then undergoes a series of modifications, including hydroxylation, reduction, and cyclization to form the pterocarpan core. A plausible intermediate is 3,9-dihydroxypterocarpan , which would then undergo further specific modifications to yield this compound.
| Precursor/Intermediate | Role in the Pathway |
|---|---|
| L-Phenylalanine | Primary precursor from the shikimate pathway |
| 4-Coumaroyl-CoA | Central intermediate of the phenylpropanoid pathway |
| Malonyl-CoA | Extender unit for chalcone synthase |
| Naringenin | Flavanone intermediate |
| Daidzein | Key isoflavone precursor to pterocarpans |
| 2'-Hydroxydaidzein | Hydroxylated isoflavone intermediate |
| (3R)-2'-Hydroxyisoflavanone | Reduced isoflavanone (B1217009) intermediate |
| (3R,4R)-7,2',4'-Trihydroxyisoflavanol | Isoflavanol intermediate prior to cyclization |
| 3,9-Dihydroxypterocarpan | Immediate pterocarpan precursor to this compound |
Enzymatic Mechanisms in this compound Biosynthesis
The proposed biosynthesis of this compound involves a cascade of enzymatic reactions catalyzed by specific enzymes that have been characterized in the biosynthesis of other isoflavonoids and pterocarpans.
The formation of this compound from L-phenylalanine is a multi-step process, each catalyzed by a specific enzyme. The initial enzymes are part of the general phenylpropanoid pathway, followed by enzymes specific to the isoflavonoid and pterocarpan branches.
Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of L-phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA ligase (4CL) : Activates p-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.
Chalcone synthase (CHS) : A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
Chalcone isomerase (CHI) : Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin.
Isoflavone synthase (IFS) : A key enzyme that introduces the isoflavonoid skeleton by catalyzing an aryl migration and hydroxylation of a flavanone (naringenin or liquiritigenin) to form a 2-hydroxyisoflavanone.
2-Hydroxyisoflavanone dehydratase (HID) : Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the corresponding isoflavone, such as daidzein.
Isoflavone 2'-hydroxylase (I2'H) : A cytochrome P450 enzyme that hydroxylates the B-ring of the isoflavone at the 2' position.
Isoflavone reductase (IFR) : Reduces the double bond of the 2'-hydroxyisoflavone to form a 2'-hydroxyisoflavanone.
Vestitone reductase (VR) : Reduces the keto group of the 2'-hydroxyisoflavanone to a 2'-hydroxyisoflavanol.
Pterocarpan synthase (PTS) : Catalyzes the final cyclization step through dehydration of the 2'-hydroxyisoflavanol to form the pterocarpan skeleton. nih.govqmul.ac.ukenzyme-database.org
Pterocarpan hydroxylases : Specific cytochrome P450 monooxygenases are proposed to hydroxylate the pterocarpan skeleton at the C-1 position.
O-methyltransferase (OMT) : A specific OMT is proposed to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-3 position of the pterocarpan intermediate to form this compound.
| Enzyme | Abbreviation | Catalytic Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine → Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid → 4-Coumaroyl-CoA |
| Chalcone synthase | CHS | 4-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin chalcone |
| Chalcone isomerase | CHI | Naringenin chalcone → Naringenin |
| Isoflavone synthase | IFS | Naringenin → 2-Hydroxyisoflavanone |
| 2-Hydroxyisoflavanone dehydratase | HID | 2-Hydroxyisoflavanone → Daidzein |
| Isoflavone 2'-hydroxylase | I2'H | Daidzein → 2'-Hydroxydaidzein |
| Isoflavone reductase | IFR | 2'-Hydroxydaidzein → (3R)-2'-Hydroxyisoflavanone |
| Vestitone reductase | VR | (3R)-2'-Hydroxyisoflavanone → (3R,4R)-7,2',4'-Trihydroxyisoflavanol |
| Pterocarpan synthase | PTS | (3R,4R)-7,2',4'-Trihydroxyisoflavanol → 3,9-Dihydroxypterocarpan |
| Pterocarpan 1-hydroxylase (putative) | - | 3,9-Dihydroxypterocarpan → 1,3,9-Trihydroxypterocarpan |
| Pterocarpan 3-O-methyltransferase (putative) | - | 1,3,9-Trihydroxypterocarpan → this compound (1,9-Dihydroxy-3-methoxypterocarpan) |
The isoflavonoid biosynthetic pathway is characterized by several branch points that lead to the synthesis of a diverse array of compounds. The formation of the flavanone naringenin is a critical bifurcation point. From naringenin, pathways can lead to the synthesis of flavones, flavonols, anthocyanins, and, in legumes, isoflavonoids. The enzyme isoflavone synthase (IFS) marks the entry point into the isoflavonoid pathway, committing the flavanone substrate to this specific branch.
Within the isoflavonoid pathway itself, further bifurcations occur. The isoflavone intermediates, such as daidzein and genistein, can be precursors to a wide range of modified isoflavones, pterocarpans, coumestans, and rotenoids. encyclopedia.pub The specific enzymatic machinery present in a particular plant species determines which of these downstream pathways is active. For example, the presence of isoflavone 2'-hydroxylase directs the pathway towards pterocarpan biosynthesis. The subsequent actions of reductases and synthases determine the final pterocarpan structure. The substitution patterns on the pterocarpan skeleton, such as hydroxylation and methylation, represent further diversification, leading to specific compounds like this compound.
Genetic and Molecular Regulation of this compound Production
The production of this compound, as a phytoalexin, is likely to be tightly regulated at the genetic and molecular level. The expression of genes encoding the biosynthetic enzymes is typically induced by various biotic and abiotic stresses, such as fungal infection, wounding, or exposure to heavy metals. This regulation ensures that these defense compounds are produced rapidly and locally at the site of stress.
The regulation of isoflavonoid biosynthesis is known to be controlled by a complex network of transcription factors. These transcription factors bind to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. In legumes, MYB transcription factors, in combination with bHLH and WD40-repeat proteins, often form transcriptional complexes that regulate the expression of phenylpropanoid and isoflavonoid pathway genes.
It is hypothesized that the genes responsible for this compound biosynthesis in Desmodium gangeticum are organized into co-regulated gene clusters. Upon perception of an elicitor signal, a signaling cascade is initiated, leading to the activation of specific transcription factors. These transcription factors then coordinately upregulate the expression of the entire set of genes required for this compound synthesis, from the early phenylpropanoid pathway enzymes to the specific hydroxylases and methyltransferases of the final steps.
Methodologies for Biosynthetic Pathway Elucidation
The elucidation of biosynthetic pathways for complex natural products like this compound relies on a combination of classical and modern techniques.
Tracer Studies : The use of isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) fed to the plant or cell cultures, followed by the isolation and analysis of the final product, can help to identify the building blocks and intermediates of the pathway.
Enzyme Assays : In vitro assays using purified enzymes or crude protein extracts with putative substrates are used to determine the specific function of individual enzymes in the pathway.
Genetic Approaches : The identification and characterization of mutants that are deficient in the production of the target compound can help to identify the genes involved in its biosynthesis.
Transcriptomics and Genomics : High-throughput sequencing technologies, such as RNA-seq, can be used to identify genes that are co-expressed with the production of the compound of interest, providing candidates for biosynthetic enzymes. Genome sequencing can help to identify gene clusters involved in the pathway.
Heterologous Expression : Candidate genes identified through transcriptomics or genomics can be expressed in a heterologous host, such as yeast or E. coli, to confirm their enzymatic function.
Metabolomics : The comprehensive analysis of the metabolome of the plant under different conditions (e.g., elicited vs. non-elicited) can help to identify known and novel intermediates in the pathway.
Through the integrated application of these methodologies, a detailed understanding of the biosynthetic pathway of this compound can be achieved, from the initial precursors to the final enzymatic steps and their regulation.
Isolation, Purification, and Structural Elucidation Methodologies for Desmodin
Advanced Extraction Techniques from Biological Matrices
Desmodin has been isolated from various plant sources, including Desmodium gangeticum, Lespedeza cuneata, and Polygonatum odoratum impactfactor.orgbenthamopen.comresearchgate.netresearchgate.netkoreascience.krscispace.com. The initial step in obtaining this compound involves extracting it from the plant material, which typically begins with drying and pulverizing the plant parts, such as roots or aerial parts impactfactor.orginternationalscholarsjournals.cominnovareacademics.inwalshmedicalmedia.com.
Common extraction techniques include cold extraction and Soxhlet extraction. In cold extraction, plant material can be kept overnight on a shaker with various solvents, followed by successive extraction impactfactor.org. Solvents commonly employed in this sequential extraction process include hexane, chloroform, methanol (B129727), butanol, and water impactfactor.org. For instance, Desmodium gangeticum roots have been subjected to cold extraction with these solvents, with subsequent air drying of the extracts impactfactor.org.
Soxhlet apparatus is another widely used method for exhaustive extraction. This technique involves successive extraction using a range of solvents based on increasing polarity, such as petroleum ether (40-60°C), benzene (B151609), chloroform, ethanol, and water innovareacademics.inwalshmedicalmedia.com. After extraction, the solvents are typically removed under reduced pressure using a rotary evaporator, or by air drying, and in some cases, lyophilization is employed to obtain the final extract internationalscholarsjournals.comwalshmedicalmedia.com. The choice of solvent and extraction method can significantly influence the yield and composition of the crude extract, as different solvents target compounds with varying polarities impactfactor.orginternationalscholarsjournals.com.
Chromatographic Separation Strategies for this compound Isolation
Chromatography is fundamental to the separation and purification of this compound from complex plant extracts, leveraging the differential affinities of compounds for a stationary phase and a mobile phase solubilityofthings.com. This process relies on principles of partitioning, distribution, and retention, where compounds interact differently with the two phases, leading to their separation solubilityofthings.com.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative isolation of this compound and related compounds benthamopen.comresearchgate.netscispace.cominternationalscholarsjournals.comscispace.comnih.govdntb.gov.uamdpi.comphcog.com34.250.91. HPLC offers high resolution and efficiency, making it suitable for separating complex mixtures.
For the isolation of flavonoid glycosides, including this compound, from plant extracts, preparative HPLC has been successfully utilized phcog.com. For example, fractions obtained from initial column chromatography can be further purified using HPLC with specific columns, such as J'sphere ODS H-80, and gradient elution systems phcog.com. Mobile phases often consist of aqueous acetonitrile (B52724) mixtures, with varying percentages to achieve optimal separation phcog.com. Detection wavelengths, such as 330 nm, are commonly used for monitoring the elution of phenolic compounds like this compound internationalscholarsjournals.com. HPLC is also employed for phytochemical profiling and fingerprint analysis of plant species, allowing for the identification of variations in chemical constituents among different samples researchgate.netinternationalscholarsjournals.com.
Other Preparative Chromatographic Methods
Beyond HPLC, other chromatographic techniques are crucial for the preparative isolation of this compound and other natural products.
Preparative Thin Layer Chromatography (PTLC): This method is effective for purifying fractions obtained from initial separation steps. For instance, preparative TLC with solvent systems like ethyl acetate/ethanol/water (77:15:8) has been used to purify compounds, including this compound, from plant extracts benthamopen.com.
Column Chromatography (CC): Silica (B1680970) gel column chromatography is a widely applied technique for initial fractionation of crude extracts scispace.comphcog.com34.250.91researchgate.net. Extracts are loaded onto a silica gel column and eluted with solvent systems of increasing polarity, yielding fractions that can then be further purified by more advanced methods scispace.com34.250.91. Sephadex LH-20 column chromatography has also been used for the separation of compounds from plant extracts scispace.com.
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is increasingly employed for the separation of bioactive compounds from natural products researchgate.net. Off-line two-dimensional (2D) high-speed counter-current chromatography has been successfully applied to separate main compounds from plant extracts, demonstrating its effectiveness in isolating compounds from complex samples researchgate.net. This technique can increase separation factors, making it suitable for compounds with close partition coefficients researchgate.net.
Comprehensive Spectroscopic Characterization for this compound Structure Determination
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is paramount for determining the complete structure of this compound benthamopen.comresearchgate.netresearchgate.netkoreascience.krscispace.comscispace.com.
1D NMR (¹H NMR and ¹³C NMR):
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling hmdb.cahmdb.caspectrabase.comdrugbank.comdrugbank.com. Chemical shifts and coupling constants are crucial for assigning proton signals to specific positions in the molecule benthamopen.com.
¹³C NMR spectroscopy reveals the number of different carbon atoms and their chemical environments benthamopen.comdrugbank.comdtic.mil. The chemical shifts of carbon signals are highly diagnostic for different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl) benthamopen.com.
2D NMR techniques: These experiments provide correlations between nuclei, allowing for the establishment of connectivity and spatial relationships princeton.edujeoljason.comresearchgate.netsdsu.edu.
COSY (COrrelated SpectroscopY): This experiment shows correlations between protons that are J-coupled, typically through two or three bonds benthamopen.comscispace.comprinceton.eduresearchgate.netsdsu.edu. It helps in establishing proton-proton spin systems princeton.eduresearchgate.netsdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their directly attached carbons (¹H-¹³C) benthamopen.comscispace.comprinceton.edujeoljason.comresearchgate.netsdsu.edu. This is particularly useful for assigning carbon signals based on known proton signals princeton.eduresearchgate.netsdsu.edu. Multiplicity-edited HSQC can differentiate between CH, CH₂, and CH₃ groups based on the sign of their peaks jeoljason.com.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically through two to four (or sometimes five) bonds benthamopen.comscispace.comprinceton.eduresearchgate.netsdsu.edu. These correlations are vital for connecting different fragments of a molecule and establishing quaternary carbon positions princeton.eduresearchgate.netsdsu.edu.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY provides information about spatial proximity between protons, regardless of bond connectivity benthamopen.comprinceton.eduresearchgate.net. It helps in determining the relative stereochemistry and conformation of a molecule princeton.eduresearchgate.net.
The combination of these 1D and 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the definitive structural elucidation of this compound benthamopen.comresearchgate.netkoreascience.krscispace.comscispace.com.
Mass Spectrometry (MS and HRMS) in Structural Assignment
Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to provide insights into its fragmentation patterns benthamopen.comresearchgate.netscispace.comnih.govmdpi.comresearchgate.net.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is commonly used for natural products, producing protonated molecular ions ([M+H]⁺) or adducts like [M+Na]⁺, which help in determining the molecular mass of the compound benthamopen.comscispace.comphcog.com.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a compound, often expressed as a molecular formula researchgate.netscispace.comnih.gov. This level of accuracy can differentiate between compounds with very similar nominal masses nih.gov.
MS/MS (Tandem Mass Spectrometry): By fragmenting the parent ion and analyzing the resulting daughter ions, MS/MS provides valuable information about the substructures within the molecule nih.govmdpi.com. This fragmentation pattern helps in confirming the proposed structure and identifying specific functional groups or linkages nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): While more commonly used for volatile compounds, GC-MS can also be employed for the analysis of certain extracts, providing both chromatographic separation and mass spectral data for identification researchgate.netresearchgate.net.
UHPLC-Q-Orbitrap-MS: This advanced hyphenated technique combines ultra-high performance liquid chromatography with a Q Exactive Focus Orbitrap mass spectrometer, allowing for untargeted metabolomic approaches and the tentative identification of numerous compounds, including flavonoid glycosides like this compound, based on their accurate masses and fragmentation patterns mdpi.com.
The integration of data from both NMR and MS techniques is essential for a robust and confident structural assignment of this compound, providing complementary information that confirms the molecular formula, connectivity, and stereochemistry.
X-ray Crystallography for Definitive Structural Analysis
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds, including the precise arrangement of atoms and their chemical bonds springernature.comwikipedia.orgdomainex.co.uk. For this compound, single-crystal X-ray diffraction has been successfully utilized to elucidate its crystal and molecular structure. researchgate.net
The compound crystallizes from benzene in the orthorhombic system, belonging to the space group P212121. researchgate.net The unit cell parameters, which define the dimensions of the crystal's repeating unit, have been precisely determined. The structure was solved using direct methods and refined to a final R-factor of 0.04, indicating a high degree of accuracy in the determined structure. researchgate.net
The application of X-ray crystallography extends beyond this compound to other related pterocarpans, where it has been crucial for establishing their absolute configurations. For instance, the absolute configurations of new pterocarpans like abrusprecatins A-C, as well as known ones such as medicarpin (B1676140) and maackiain, have been determined through a combination of single crystal X-ray diffraction analysis and circular dichroism spectroscopy. researchgate.netfigshare.com Similarly, the absolute configuration of (-)-4-bromo-3-O-methyledunol, another pterocarpan (B192222), was confirmed as (6aR,11aR) via X-ray analysis. journals.co.za
Table 1: X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Parameter a | 8.485(2) Å |
| Unit Cell Parameter b | 9.816(2) Å |
| Unit Cell Parameter c | 22.597(4) Å |
| Z (Molecules per unit cell) | 4 |
| V (Unit Cell Volume) | 1881.9(7) ų |
| R-factor (Refinement) | 0.04 |
Chiroptical Methods for Absolute Configuration Determination
Chiroptical methods are powerful spectroscopic techniques that leverage the interaction of chiral molecules with polarized light to determine their absolute configuration. These methods are particularly valuable when suitable crystals for X-ray diffraction are not obtainable or as complementary techniques for confirmation. mdpi.comresearchgate.netspectroscopyeurope.com
Electronic Circular Dichroism (ECD) is a prominent chiroptical method used for absolute configuration assignment. mdpi.comresearchgate.netmdpi.com This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule across a range of wavelengths, typically in the UV-Vis region. mdpi.comic.ac.uk The resulting Cotton effects in the ECD spectra are highly dependent on the chromophores present and their spatial relationship to the chiral centers. mdpi.com For pterocarpans, the absolute configuration at C-6a can be assigned based on its negative optical rotation and a positive Cotton effect observed at 285 nm. researchgate.net
Detailed research findings illustrate the utility of ECD in pterocarpan stereochemistry. For instance, the absolute configurations of (-)-medicarpin and its synthetic derivative (-)-9-demethoxymedicarpin were confirmed as 6aR,11aR-configured through a combination of experimental LC-ECD coupling and quantum-chemical ECD calculations. researchgate.net This approach allows for a direct correlation between experimental spectra and theoretical predictions, leading to definitive configurational assignments. mdpi.com
Other chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) , also contribute to absolute configuration determination. mdpi.comresearchgate.netmdpi.com ORD measures the change in optical rotation with wavelength, while VCD extends circular dichroism spectroscopy into the infrared range, detecting differences in attenuation of left and right circularly polarized light passing through a sample. spectroscopyeurope.comic.ac.uk VCD is particularly advantageous as it can determine absolute configurations in solution, circumventing the need for crystallization. spectroscopyeurope.com
The determination of absolute configuration for pterocarpans often involves an integrated approach, combining these chiroptical methods with other spectroscopic techniques and, where possible, X-ray crystallography. This multi-methodological strategy ensures robust and unambiguous stereochemical assignments. researchgate.netfigshare.comresearchgate.nettaylorandfrancis.com
Chemical Synthesis and Analog Development of Desmodin
Total Synthesis Strategies for Desmodin
Total synthesis involves constructing a complex organic compound from simpler, commercially available starting materials. wikipedia.org For pterocarpans like this compound, various strategies have been developed to assemble their intricate fused-ring system.
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves working backward from the target molecule to identify simpler precursors and potential synthetic pathways. egrassbcollege.ac.inprinceton.edu The goal is to simplify the target molecule by identifying strategic bond disconnections and functional group interconversions. egrassbcollege.ac.inprinceton.edu
For pterocarpans, common retrosynthetic disconnections often lead to isoflavonoids or related precursors. Key reactions in the total synthesis of pterocarpans include:
Acid-catalyzed cyclization: A well-established synthetic route involves the acid-catalyzed cyclization of 2'-hydroxyisoflavones or isoflavan-4-ols to form the pterocarpan (B192222) skeleton. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of natural pterocarpans like homopterocarpin. researchgate.net
Palladium-catalyzed heteroannulation: This method offers an efficient route, particularly involving the Pd(0)-catalyzed heteroannulation of benzopyrans with iodophenols. google.comnih.gov This reaction is versatile and can yield pterocarpan derivatives in fair to good yields, with electron-withdrawing groups on the aryl halide facilitating the reaction. google.com
Cycloaddition reactions: 2H-chromenes can undergo [2+2] cycloaddition reactions to regioselectively yield substituted pterocarpans. google.com For instance, titanium(IV)-catalyzed reactions of chromene and 2-methoxy-1,4-benzoquinone stereoselectively produce oxygenated pterocarpans. google.com
Oxidative rearrangement of chalcones: Chalcones and isoflavones serve as important precursors in the biosynthesis and chemical synthesis of pterocarpans. researchgate.netcapes.gov.br Their oxidative rearrangement can provide access to the core isoflavonoid (B1168493) structure, which can then be further transformed into pterocarpans.
The pterocarpan core contains chiral centers, typically at positions 6a and 11a, with most natural pterocarpans exhibiting a cis-junction between the chroman and benzofuran (B130515) rings, often with a 6aR,11aR absolute configuration. researchgate.net Achieving high stereoselectivity is crucial for synthesizing biologically active enantiomers. mdpi.com
Key stereoselective approaches in pterocarpan synthesis include:
Asymmetric Transfer Hydrogenation (ATH): This is a versatile methodology for preparing chiral compounds. researchgate.net For pterocarpans, ATH of isoflavones or 2'-hydroxyisoflavanones can generate enantioenriched isoflavan-4-ols, which are then cyclized to form the pterocarpan skeleton with high enantiomeric purity. researchgate.netresearchgate.net Ruthenium-catalyzed ATH-DKR (dynamic kinetic resolution) of isoflavanone (B1217009) substrates has been shown to facilitate one-pot total reduction of isoflavones, leading to enantiomerically pure pterocarpans. researchgate.net
Chiral Auxiliaries and Catalysis: Methodologies employing chiral auxiliaries, organo-, organometallic, and biocatalysis, as well as the chiral pool approach, have been implemented to achieve high enantiomeric ratios in flavonoid synthesis, which are applicable to pterocarpans. mdpi.com Examples include the use of Ti-TADDOLate complex catalysis for cycloaddition reactions to obtain pterocarpans. mdpi.com
Diastereoselective Condensation: Direct stereoselective synthetic approaches based on aldol (B89426) condensation have been explored to obtain enantiopure pterocarpans. ufs.ac.za
Semi-Synthesis from Natural Precursors
Semi-synthesis, or partial chemical synthesis, involves using complex chemical compounds isolated from natural sources as starting materials to produce novel compounds or modify existing ones. wikipedia.orgscripps.edu This approach is often preferred when the natural precursor is too structurally complex, costly, or inefficient to be produced entirely by total synthesis. wikipedia.org
This compound is naturally isolated from plants like Desmodium gangeticum. google.comufs.ac.zaresearchgate.netnih.govmdpi.comresearchgate.netdokumen.pubcolab.wsrsc.orgresearchgate.netnih.govnptel.ac.in While specific semi-synthesis routes for this compound are not detailed in the provided information, the principle is highly relevant to pterocarpans. Natural products, including pterocarpans, are biosynthesized in living organisms through complex enzymatic pathways. frontiersin.org Semi-synthesis allows chemists to leverage these natural biosynthetic pathways for the initial complex scaffold, then introduce chemical modifications in a few steps to alter properties or create analogs. This can be more efficient than total synthesis for large, complex molecules.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Research
Structure-Activity Relationship (SAR) research involves systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. rsc.orgnih.govgpatindia.comnih.govgpatindia.com The synthesis of analogs is a cornerstone of SAR studies, aiming to optimize potency, selectivity, and other pharmacological properties.
Given this compound's classification as a pterocarpan and its reported antifungal and antibacterial activities, google.comufs.ac.zaresearchgate.netcolab.ws the design and synthesis of its analogs would be a logical step in drug discovery. By introducing different substituents or modifying the core pterocarpan skeleton, researchers can investigate which structural features are critical for its biological effects. Reviews on the total synthesis of natural pterocarpans and their analogs indicate that the creation of derivatives for SAR studies is a common practice in this field. researchgate.netresearchgate.net
Methodological Advancements in Pterocarpan Synthesis
The field of organic synthesis, including the synthesis of pterocarpans, continuously benefits from methodological advancements that improve efficiency, selectivity, and sustainability. scripps.edu Recent developments in pterocarpan synthesis highlight a move towards more precise and versatile methods:
Palladium-Catalyzed Reactions: Beyond heteroannulation, palladium catalysis continues to be a frontier in organic synthesis, offering new ways to construct complex ring systems found in pterocarpans. nih.gov
Enantioselective Catalysis: The development of highly enantioselective catalytic systems, such as Ru(II)-catalyzed asymmetric transfer hydrogenation, allows for the synthesis of pterocarpans in their single enantiomeric forms, which is crucial for pharmaceutical applications. researchgate.netresearchgate.net
Novel Cyclization Strategies: New approaches involving radical cyclization routes and direct stereoselective aldol condensations contribute to the expanding toolkit for pterocarpan synthesis. google.comufs.ac.za
Biomimetic Syntheses: Strategies that mimic natural biosynthetic pathways offer efficient and often stereoselective routes to complex natural products like pterocarpans. researchgate.netresearchgate.net
These advancements collectively contribute to a deeper understanding of pterocarpan chemistry and facilitate the discovery and development of new therapeutic agents based on this important class of natural products.
Mechanistic Investigations of Desmodin S Biological Interactions in Research Models
In Vitro and Ex Vivo Studies of Cellular and Molecular Targets
Studies at the cellular and molecular level provide insights into how Desmodin interacts with specific enzymes, receptors, and cellular signaling pathways, as well as its role in modulating oxidative stress.
This compound has been investigated for its potential to modulate enzyme activity. Computational studies, including virtual screening and molecular dynamics simulations, have identified this compound, alongside isopongachromene, as a potential ATP-competitive inhibitor of Cyclin-Dependent Kinase 5 (CDK5). These studies suggest that this compound exhibits significant binding within the ATP-binding pocket of CDK5, indicating its potential in therapeutic applications targeting neurological disorders and cancer where CDK5 dysregulation is implicated. researchgate.net While research on Desmodium species extracts, from which this compound is isolated, has explored tyrosinase inhibition, direct evidence for this compound's specific inhibitory effect on tyrosinase was not explicitly detailed in the reviewed literature.
The investigation into this compound's interaction with CDK5 serves as a prime example of ligand-protein interaction analysis. Through molecular docking and molecular dynamics simulations, researchers have profiled the binding mode of this compound to the CDK5 enzyme, highlighting the "significant binding" within the ATP-binding pocket. researchgate.net Such analyses are crucial for understanding the specificity and affinity of a ligand for its target protein, often involving the characterization of non-covalent interactions like hydrogen bonds, hydrophobic forces, and van der Waals forces that stabilize the protein-ligand complex. rndsystems.com
This compound is a known constituent of Desmodium gangeticum, a plant recognized for its anti-inflammatory properties. researchgate.netfrontiersin.org While the precise cellular signaling pathways directly perturbed by isolated this compound for its anti-inflammatory effects are not extensively detailed in the provided search results, the anti-inflammatory actions of Desmodium extracts, which contain this compound, are often attributed to the modulation of key inflammatory mediators and signaling cascades. General anti-inflammatory mechanisms triggered by natural products frequently involve the regulation of pathways such as NF-κB and MAPK, which are central to inflammatory responses. nih.govmdpi.comscispace.com
This compound, as a flavonoid found in Desmodium gangeticum, is reported to contribute to the plant's antioxidant activities. internationalscholarsjournals.com Desmodium species extracts, containing this compound, have demonstrated potent antioxidant effects, evaluated through various experimental models such as DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical monocation scavenging activity, ferric-reducing antioxidant power (FRAP), and reducing power assays. researchgate.netscirp.org These studies indicate that the antioxidant properties of Desmodium species are linked to their phenolic components, including this compound. researchgate.net
Biological Roles in Non-Human Model Organisms (e.g., antibacterial/antifungal activity in vitro)
This compound has been reported to possess both antibacterial and antifungal activities. frontiersin.org While specific detailed data on isolated this compound's activity against a wide range of microorganisms is limited in the provided snippets, extracts of Desmodium species, which contain this compound, have shown significant antimicrobial properties in vitro. For instance, methanolic extracts of Desmodium gangeticum exhibited antibacterial activity against various bacterial pathogens, including Klebsiella pneumoniae, Escherichia coli, Salmonella typhi, Streptococcus mutants, and Pseudomonas aeruginosa. The methanolic extract demonstrated a maximum zone of inhibition of 24±2.3mm against S. mutants. researchgate.netnrf.go.ke Similarly, Desmodium root extracts have been shown to inhibit the growth and spore germination of toxigenic fungi such as Aspergillus flavus and Fusarium verticillioides. researchgate.netresearchgate.net Other compounds isolated from Desmodium triflorum, belonging to the flavone (B191248) C-glycoside class, also exhibited moderate in vitro antifungal activity against phytopathogenic fungi like Sclerotium rolfsii, Fusarium oxysporum f. sp. cubense, and Phytophthora palmivora, with one compound showing an IC50 of 162.1 µg/mL against S. rolfsii. nih.govthaiscience.info
Advanced Biomolecular Interaction Profiling Techniques
Advanced biomolecular interaction profiling techniques are crucial for unraveling the intricate mechanisms of this compound's biological effects. Molecular docking and molecular dynamics (MD) simulations are widely employed computational methods that predict binding modes, affinities, and stability of protein-ligand systems at an atomic level. These techniques were instrumental in identifying this compound as a potential CDK5 inhibitor. researchgate.netmdpi.com Beyond computational approaches, methods such as "systems network level-based in silico approaches," including compound-target network analysis, Gene Ontology (GO) analysis, and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis, are used to predict and confirm the bioactive targets and synergistic mechanisms of compounds like this compound within complex biological systems. mdpi.com Furthermore, innovative experimental techniques like flow-induced dispersion analysis are being developed to study biomolecular interaction kinetics under native conditions, eliminating the need for surface immobilization and providing accurate determination of association and dissociation rates for protein-small molecule interactions.
Analytical Method Development for Desmodin in Research Contexts
Quantitative and Qualitative Analytical Techniques for Desmodin
Quantitative and qualitative analytical techniques are essential for both determining the exact amount of this compound present in a sample and confirming its identity. These techniques leverage different physicochemical properties of the compound for comprehensive analysis.
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely employed for the quantification and qualitative profiling of this compound due to their high separation efficiency and sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the quantitative determination of this compound in plant extracts. Studies involving Desmodium gangeticum have utilized HPLC for the analysis of its chemical constituents, including pterocarpans like this compound nih.govlipidmaps.orgchem960.com. A common setup for HPLC analysis of compounds from Desmodium species involves a Shimadzu HPLC system equipped with a photodiode array (PDA) detector nih.gov.
Typical chromatographic conditions reported for the separation of compounds, including this compound, from Desmodium gangeticum extracts include:
Column: C18-ODS (Octadecylsilane) such as Lichrospher RP 18 e (5µm) nih.gov or CAPCELL (C-18) HPLC-packed column (4.6 mm I.D. x 250 mm, 5 μm particle size) uni.lu.
Mobile Phase: Binary gradient systems are frequently used. For instance, a mobile phase consisting of HPLC grade methanol (B129727) (A) and acetonitrile (B52724) (B) in a ratio of 6:4 has been reported nih.gov. Another method used methanol:water (70:30) uni.lu.
Flow Rate: Flow rates around 0.5 mL/min uni.lu to 0.8 mL/min nih.gov are common.
Detection: UV detection is typically performed at wavelengths such as 254 nm nih.govuni.lu. This wavelength is effective for detecting various flavonoids and pterocarpans.
Injection Volume: Typically, 20 µl nih.gov to 25 µl uni.lu of the filtered sample solution is injected.
Column Temperature: Often maintained at 25°C uni.lu.
Effective separation and quantification of flavonoids from aqueous extracts of Desmodium gangeticum have been achieved in less than 10 minutes using RP-HPLC uni.lu. This highlights the efficiency of HPLC for routine analysis of such compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS, offers enhanced selectivity and sensitivity for the identification and quantification of this compound, especially in complex matrices where co-eluting components might interfere with UV detection alone metabolomicsworkbench.orgkeralajournalofayurveda.org. LC-MS/MS allows for the simultaneous quantification of multiple analytes and provides structural information through fragmentation patterns metabolomicsworkbench.orgkeralajournalofayurveda.org.
This compound, being a flavonoid glycoside, can be analyzed by HPLC-MS/MS igi-global.com. The technique is valuable for the comprehensive analysis of metabolites in plant extracts chem960.comc19early.org. The electrospray ionization (ESI) source is commonly used in LC-MS/MS for compounds like this compound metabolomicsworkbench.org.
Table 1: Representative HPLC Parameters for this compound Analysis in Desmodium Extracts
| Parameter | Reported Conditions | Source |
| Column | C18-ODS (Lichrospher RP 18 e, 5µm) or CAPCELL (C-18, 4.6 mm I.D. x 250 mm, 5 μm) | nih.govuni.lu |
| Mobile Phase | Methanol:Acetonitrile (6:4, binary gradient) or Methanol:Water (70:30) | nih.govuni.lu |
| Flow Rate | 0.5 mL/min to 0.8 mL/min | nih.govuni.lu |
| Detection Wavelength | 254 nm (UV) | nih.govuni.lu |
| Injection Volume | 20 µl to 25 µl | nih.govuni.lu |
| Column Temperature | 25°C | uni.lu |
Spectroscopic techniques are crucial for the qualitative identification and structural elucidation of this compound. They provide complementary information to chromatographic methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique for detecting and profiling this compound. It measures the absorption of UV or visible light by a sample, providing information about its composition and concentration. This compound, as a flavonoid glycoside, exhibits characteristic UV absorption spectra. For instance, UV spectra of ethanolic extracts containing this compound from Desmodium gangeticum are typically recorded in the range of 200–600 nm. UV-Vis spectrophotometers are capable of full spectrum analysis and are used for rapid quantification.
Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the functional groups present in the this compound molecule by measuring the absorption of infrared radiation due to molecular vibrations. Fourier Transform Infrared (FTIR) spectrometers, often equipped with Attenuated Total Reflectance (ATR-FTIR), are used for this purpose. FTIR spectra of plant extracts containing this compound are recorded in ranges such as 4000–700 cm⁻¹. These spectra can indicate the presence of phenolic derivatives, which are characteristic of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D-NMR) techniques like COSY, HSQC, HMBC, NOESY, and ROESY, is indispensable for the detailed structural elucidation of this compound. NMR provides comprehensive information about the connectivity of atoms and the spatial arrangement of the molecule. For instance, the structures of flavonoid glycosides, including this compound, have been confirmed using a combination of UV, IR, MS, and various NMR data. NMR spectra are typically recorded using deuterated solvents like methanol-d4, with chemical shifts reported in ppm relative to an internal standard.
Mass Spectrometry (MS): Beyond its coupling with LC, standalone MS is used for determining the molecular weight of this compound and its fragmentation patterns, which are crucial for confirming its structure. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used, providing molecular ions (e.g., [M+H]⁺) that help confirm the molecular formula.
Sample Preparation and Matrix Effects in this compound Analysis
Effective sample preparation is critical for accurate this compound analysis, especially when dealing with complex biological or botanical matrices. Matrix effects are a significant challenge in such analyses, particularly in mass spectrometry-based techniques.
Sample Preparation: For plant-derived this compound, common sample preparation steps include:
Drying and Powdering: Plant materials (e.g., roots, aerial parts) are typically shade-dried and coarsely powdered nih.gov.
Extraction: Methanol is a frequently used solvent for extracting this compound and other constituents from powdered plant material nih.gov. Other solvents like petroleum ether, chloroform, ethyl acetate, hexane, and water are also used for successive extraction to obtain different chemical profiles chem960.com.
Concentration and Filtration: Extracts are often filtered and concentrated, sometimes to a specific volume, before chromatographic or spectroscopic analysis nih.gov. Filtration through 0.45 µm PVDF membranes is common before HPLC injection nih.gov.
Matrix Effects: Matrix effects refer to the alteration or interference in the analytical signal of an analyte due to the presence of other substances in the sample matrix metabolomicsworkbench.org. In LC-MS/MS analysis, matrix effects can manifest as signal suppression or enhancement, leading to inaccurate quantification metabolomicsworkbench.org. These effects are particularly prevalent in electrospray ionization (ESI) and are influenced by the sample matrix, target analytes, and ionization mode metabolomicsworkbench.org.
Factors contributing to matrix effects include:
Co-eluting components: Other compounds in the extract that elute at similar retention times can interfere with the ionization of this compound in the MS source metabolomicsworkbench.org.
Interactions: Interactions (e.g., van der Waals, dipolar-dipolar, electrostatic forces) between this compound and co-extractives can suppress or enhance its ionization metabolomicsworkbench.org.
Strategies to assess and mitigate matrix effects include:
Extensive Sample Cleanup: Thorough purification of extracts can reduce interfering matrix components metabolomicsworkbench.org.
Optimized LC Separation: Improved chromatographic separation can reduce co-elution issues metabolomicsworkbench.org.
Internal Standards: Using isotopically labeled internal standards can help correct for signal variations caused by matrix effects.
Dilution-based methods: Qualitative assessment of matrix effects can be done by dilution.
Signal-based methods: Quantifying matrix effects by comparing analyte signals in the matrix versus in a neat solvent.
Development of Standardized Research Protocols for this compound Analysis
The development of standardized research protocols for this compound analysis is crucial to ensure the validity, credibility, and reproducibility of research findings across different laboratories and studies. Standardization minimizes variability and bias, allowing for reliable and comparable results.
Key elements in developing standardized research protocols for this compound analysis include:
Clear Objectives and Rationale: Defining the specific goals of the analysis (e.g., quantification in a specific plant part, purity assessment) and the scientific justification for the chosen methods.
Detailed Methodology: Providing step-by-step instructions for every stage of the analytical process, from sample collection and preparation to instrumental analysis and data processing. This includes specifying:
Sample Source and Collection: Precise details on the plant species, part used, geographical origin, and collection conditions.
Extraction Procedure: Solvents, ratios, extraction time, temperature, and equipment.
Chromatographic Conditions: Exact column specifications, mobile phase composition and gradient, flow rate, injection volume, and detection parameters.
Spectroscopic Parameters: Wavelength ranges, instrument settings, and data acquisition modes.
Mass Spectrometry Settings: Ionization mode, mass range, fragmentation parameters (for MS/MS), and detector settings.
Quality Control (QC) and Quality Assurance (QA): Implementing measures to ensure the accuracy and reliability of the data. This involves:
Calibration Standards: Preparation and use of certified reference materials or highly purified this compound standards for calibration curves.
System Suitability Tests: Regular checks of instrument performance (e.g., column efficiency, peak symmetry, detector response).
Blanks and Controls: Analysis of matrix blanks, solvent blanks, and quality control samples at known concentrations to monitor for contamination and method performance.
Replicate Analyses: Performing multiple injections and analyses to assess precision and reproducibility.
Method Validation: Validating the analytical method according to established guidelines (e.g., ICH guidelines for pharmaceutical analysis). Key validation characteristics include:
Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.
Accuracy: Assessing the closeness of measured values to the true values.
Precision: Evaluating the repeatability and intermediate precision of the method.
Selectivity/Specificity: Ensuring that the method can accurately measure this compound in the presence of other matrix components.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.
Robustness: Assessing the method's insensitivity to small, deliberate variations in analytical parameters.
Data Management and Analysis: Protocols for data recording, storage, statistical analysis, and interpretation.
Reporting Standards: Guidelines for presenting results, including units, significant figures, and uncertainty measurements.
Standardized protocols are particularly important for natural products like this compound, where variations in plant source, growing conditions, and extraction methods can significantly impact the chemical profile of the sample. Adherence to such protocols enhances the comparability of research data and facilitates collaborative studies.
Theoretical and Computational Studies of Desmodin
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as Desmodin, to the active site of a target protein.
In a notable study, this compound was identified as a potential inhibitor of Cyclin-dependent kinase 5 (CDK5), a protein implicated in neurodegenerative diseases and cancer. nih.govresearchgate.net Molecular docking simulations were performed to investigate the interaction between this compound and the ATP-binding pocket of CDK5. The results revealed that this compound exhibited a strong binding affinity for the CDK5 active site.
The docking analysis showed that this compound forms several key interactions with the amino acid residues within the binding pocket of CDK5. These interactions, which are crucial for the stability of the protein-ligand complex, primarily consist of hydrogen bonds and hydrophobic interactions. The specific residues of CDK5 involved in these interactions and the corresponding binding energy are detailed in the table below.
| Parameter | Value |
| Binding Energy (kcal/mol) | -9.1 |
| Interacting Residues | Ile10, Gly11, Val18, Ala31, Val64, Phe80, Glu81, Cys83, Asp84, Leu133, Ala144 |
| Hydrogen Bond Interactions | Glu81, Cys83 |
This table summarizes the molecular docking results of this compound with the ATP-binding pocket of Cyclin-dependent kinase 5 (CDK5), as reported in the study by Atiya et al. (2022). nih.govresearchgate.net
The strong binding energy and the specific interactions observed in the docking model suggest that this compound can effectively occupy the ATP-binding site of CDK5, potentially acting as an ATP-competitive inhibitor. nih.govresearchgate.net
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. This technique provides a more dynamic and realistic view of the protein-ligand complex, allowing for the assessment of its stability and conformational changes in a simulated physiological environment.
For the this compound-CDK5 complex, MD simulations were conducted to validate the stability of the binding predicted by molecular docking. nih.govresearchgate.net The simulations tracked the behavior of the complex over a period of time, analyzing key parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).
| MD Simulation Parameter | Observation |
| Simulation Duration | 100 ns |
| RMSD of Protein Backbone | Stable trajectory, indicating complex stability. |
| RMSF of Active Site Residues | Low fluctuations, suggesting stable ligand binding. |
This table presents a summary of the molecular dynamics (MD) simulation findings for the this compound-CDK5 complex from the study by Atiya et al. (2022), highlighting the stability of the interaction. nih.govresearchgate.net
These MD simulation results provide strong evidence for the conformational stability of the this compound-CDK5 complex, reinforcing the findings from molecular docking and supporting the potential of this compound as a stable inhibitor of CDK5. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to compute the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), can provide detailed insights into the distribution of electrons within a molecule, which in turn governs its reactivity, stability, and spectroscopic properties.
These calculations can be used to determine a variety of molecular properties, including:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is a key indicator of chemical reactivity and kinetic stability.
Charge Distribution: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for understanding intermolecular interactions.
Reactivity Descriptors: Computing indices that quantify the susceptibility of different parts of the molecule to chemical reactions.
As of the current literature review, no specific studies employing quantum chemical calculations to predict the electronic structure and reactivity of the compound this compound have been identified. Such studies would be valuable to further elucidate the fundamental chemical properties of this compound and to provide a deeper theoretical understanding of its interaction with biological targets.
In Silico ADMET Prediction for Research Compound Screening
In silico ADMET prediction is a crucial step in the early stages of drug discovery, involving the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. scispace.com This screening methodology allows researchers to evaluate the potential pharmacokinetic and toxicological profile of a large number of molecules without the need for costly and time-consuming experimental assays. nih.gov
The primary goal of in silico ADMET screening is to filter out compounds that are likely to fail in later stages of development due to poor ADMET properties. The methodologies employed in these predictions are diverse and can include:
Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate the chemical structure of a molecule with its biological activity or a specific ADMET property. nih.gov
Physicochemical property calculations: Predicting fundamental properties like solubility, lipophilicity (LogP), and pKa, which heavily influence a compound's ADMET profile.
Rule-based filters: Applying established guidelines, such as Lipinski's Rule of Five, which define desirable physicochemical property ranges for orally active drugs.
Machine learning and AI models: Utilizing advanced algorithms trained on large datasets of known compounds to predict a wide array of ADMET endpoints. nih.gov
In the computational study of potential CDK5 inhibitors, this compound was subjected to in silico ADMET analysis as part of the virtual screening process. nih.govresearchgate.net This step was performed to ensure that the identified hit compound possessed drug-like characteristics and a favorable preliminary safety profile, making it a more viable candidate for further investigation.
Bioinformatics Approaches for Pathway and Target Prediction
Bioinformatics provides a suite of tools and databases that can be used to predict the biological pathways and molecular targets with which a small molecule might interact. One such approach is the Prediction of Activity Spectra for Substances (PASS) analysis.
PASS is a computer program that predicts the biological activity profile of a compound based on its 2D structural formula. wikipedia.org It compares the structure of a query molecule to a large training set of known biologically active substances. scispace.com The output is a list of potential biological activities, including pharmacological effects and mechanisms of action, each with a calculated probability of being active (Pa) and inactive (Pi). wikipedia.org Activities with Pa values greater than Pi are considered possible for the compound.
In the computational investigation of this compound, PASS analysis was utilized to predict its potential biological activities. nih.govresearchgate.net The results of this analysis indicated that this compound has a probability of exhibiting kinase inhibitory and anticancer activities. This prediction provided a rationale for selecting Cyclin-dependent kinase 5 (CDK5) as a specific target for further molecular docking and dynamics studies. This bioinformatics-driven approach is instrumental in generating hypotheses and guiding the selection of specific biological targets for uncharacterized natural compounds.
Emerging Research Directions and Future Perspectives for Desmodin Studies
Identification of Novel Biological Functions and Mechanisms
Emerging research is actively exploring novel biological functions and elucidating the underlying mechanisms of Desmodin beyond its conventionally recognized activities. This compound has been identified as a potential inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in the progression of neurodegeneration and tumorigenesis. nih.govnih.gov Molecular docking and molecular dynamics simulations have shown that this compound exhibits significant binding affinity within the ATP-binding pocket of CDK5, suggesting its role as a potent ATP-competitive inhibitor. nih.govnih.gov This mechanistic insight highlights this compound's potential as a therapeutic scaffold for diseases associated with CDK5 dysregulation, such as certain cancers and neurodegenerative disorders. nih.gov
This compound, along with other pterocarpans like gangetin (B1616536) and gangetinin, has been associated with a range of pharmacological activities, including anti-amnesic, immunomodulatory, anti-diabetic, antioxidant, cardio-protective, hepatoprotective, anti-inflammatory, anti-nociceptive, antifungal, antibacterial, and anti-arthritic effects. wikipedia.orgwikidata.orgfishersci.atciteab.comnih.govfishersci.canih.gov Despite these observed activities, the precise molecular mechanisms for many of these therapeutic potentials remain largely unknown. wikipedia.org Future studies are crucial to pinpoint the specific cellular targets and signaling pathways modulated by this compound, which could lead to the discovery of entirely new therapeutic applications.
Exploration of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of this compound, as a pterocarpan (B192222), is understood to be linked to the broader isoflavonoid (B1168493) pathway within plants. Phytochemical investigations of Desmodium species have revealed the presence of various isoflavones, flavonoids, and pterocarpans, indicating a complex metabolic network. wikidata.orgthegoodscentscompany.com While the general enzymatic steps for pterocarpan biosynthesis involve enzymes such as chalcone (B49325) synthase, chalcone isomerase, and isoflavone (B191592) synthase, the specific enzymes and detailed pathway steps leading directly to this compound are yet to be fully elucidated. The identification of novel biosynthetic enzymes and the complete mapping of this compound's pathway are critical for biotechnological applications, enabling the sustainable production of this valuable compound through metabolic engineering in host organisms. Research in this area will likely involve genomic sequencing of Desmodium species to identify candidate genes encoding biosynthetic enzymes, followed by functional characterization of these enzymes.
Development of Advanced Synthetic Methodologies for this compound and its Analogs
The chemical synthesis of natural products, especially complex molecules like this compound, presents significant challenges. While reviews on the total synthesis of pterocarpans exist, indicating established general methods for this class of compounds, the development of advanced, efficient, and scalable synthetic methodologies specifically for this compound and its diverse analogs remains an active area of research. phcog.com Current efforts in natural product synthesis often focus on strategies that simplify material preparation and enable precise control over chirality, such as desymmetrization. wikipedia.orguni.luuni.lu Such innovative approaches are essential to overcome the limitations of natural extraction, providing a consistent and potentially more cost-effective supply of this compound for further research and potential pharmaceutical development. The ability to synthesize this compound and its structural analogs would also facilitate structure-activity relationship (SAR) studies, allowing for the rational design of compounds with enhanced potency, selectivity, or novel biological activities.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The integration of omics technologies is becoming increasingly vital for comprehensive natural product research, including studies on this compound.
Genomics: Genomic studies of Desmodium gangeticum have already contributed to understanding its genetic makeup, with DNA barcoding showing high similarity to known sequences (e.g., KP094638). wikipedia.org Future genomic research can focus on identifying and characterizing the entire gene clusters responsible for this compound biosynthesis, which would be instrumental in revealing novel enzymes and regulatory elements.
Proteomics: Proteomics approaches, particularly computational methods like molecular docking and dynamics simulations, are being utilized to understand this compound's interactions with biological targets. For instance, these in silico studies have provided insights into this compound's potential as a CDK5 inhibitor by predicting its binding mode and stability within the protein's active site. nih.govnih.gov Further proteomic studies could involve experimental validation of these predicted interactions and the identification of other protein targets modulated by this compound.
Metabolomics: Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, can provide a comprehensive profile of this compound and related compounds in Desmodium species under various conditions. Phytochemical profiling, a form of metabolomics, has already identified this compound alongside other compounds like glycosides, amino acids, phenols, alkaloids, flavonoids, coumarins, and triterpenoids in Desmodium gangeticum extracts. wikipedia.org Advanced metabolomic techniques can reveal the dynamic changes in this compound levels and its metabolic derivatives in response to environmental cues or developmental stages, offering insights into its ecological roles and potential for optimized production.
The synergistic application of these omics technologies promises a deeper understanding of this compound's production, function, and interaction within complex biological systems.
Role of this compound in Complex Biological Systems: Further Mechanistic Elucidation
This compound's role in complex biological systems is supported by in vivo studies demonstrating its anti-inflammatory and anti-nociceptive activities in animal models. For example, aqueous decoctions of Desmodium gangeticum roots and aerial parts showed dose-dependent anti-inflammatory and anti-nociceptive effects in rats. wikipedia.orgnih.govncats.io this compound has also been linked to anti-amnesic activity and is considered for its potential in addressing Alzheimer's disease. wikipedia.orgatamanchemicals.comcenmed.com
However, despite these observed in vivo effects, a more profound mechanistic elucidation in complex biological systems is needed. While molecular docking studies have shed light on its interaction with specific enzymes like CDK5, translating these findings into a comprehensive understanding of its effects within living organisms requires further investigation. Future research should focus on:
Cellular Pathway Mapping: Detailed studies to map the specific cellular signaling pathways and cascades that are activated or inhibited by this compound in relevant cell types and tissues.
Target Validation in vivo: Rigorous in vivo studies to confirm the physiological relevance of identified molecular targets, such as CDK5, and to understand how their modulation by this compound contributes to the observed therapeutic outcomes in animal models.
Systems-Level Impact: Investigating the broader impact of this compound on interconnected biological systems, such as the immune system, nervous system, and metabolic pathways, to understand its pleiotropic effects. This will involve advanced experimental models and analytical techniques to unravel the intricate network of interactions.
Such mechanistic elucidation is crucial for advancing this compound from a promising natural compound to a well-understood and potentially clinically relevant therapeutic agent.
Q & A
Q. How can researchers ethically navigate data-sharing challenges when studying this compound’s proprietary analogs?
- Methodological Answer : Collaborate with legal advisors to draft material transfer agreements (MTAs) that protect intellectual property while enabling academic use. Deposit non-proprietary data in FAIR-aligned repositories (e.g., ChEMBL, PubChem) with embargo periods if necessary. Cite prior work transparently to avoid plagiarism allegations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
